Zabofloxacin

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

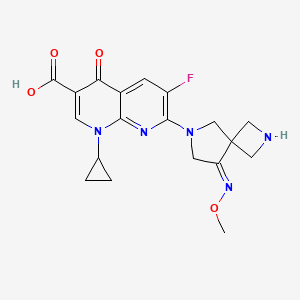

C19H20FN5O4 |

|---|---|

Molekulargewicht |

401.4 g/mol |

IUPAC-Name |

1-cyclopropyl-6-fluoro-7-[(8Z)-8-methoxyimino-2,6-diazaspiro[3.4]octan-6-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid |

InChI |

InChI=1S/C19H20FN5O4/c1-29-23-14-6-24(9-19(14)7-21-8-19)17-13(20)4-11-15(26)12(18(27)28)5-25(10-2-3-10)16(11)22-17/h4-5,10,21H,2-3,6-9H2,1H3,(H,27,28)/b23-14+ |

InChI-Schlüssel |

ZNPOCLHDJCAZAH-OEAKJJBVSA-N |

Isomerische SMILES |

CO/N=C/1\CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F |

Kanonische SMILES |

CON=C1CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F |

Synonyme |

DW-224a zabofloxacin |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Deep Dive into the Molecular Siege: Zabofloxacin's Mechanism of Action on DNA Gyrase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Zabofloxacin, a fourth-generation fluoroquinolone, represents a significant advancement in the fight against bacterial infections, exhibiting potent activity against a broad spectrum of pathogens, including resistant strains. Its efficacy lies in its precise targeting of essential bacterial enzymes, namely DNA gyrase and topoisomerase IV. This technical guide provides a comprehensive exploration of the core mechanism by which this compound inhibits DNA gyrase, a critical enzyme for bacterial DNA replication and maintenance. Through a detailed examination of its molecular interactions, quantitative inhibitory data, and the downstream cellular consequences, this document aims to equip researchers and drug development professionals with a thorough understanding of this compound's potent antibacterial action.

The Target: Bacterial DNA Gyrase

Bacterial DNA gyrase is a type II topoisomerase, a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (GyrA₂GyrB₂). This enzyme is essential for bacterial survival as it introduces negative supercoils into the circular bacterial chromosome, a process crucial for relieving the torsional stress that arises during DNA replication and transcription. The catalytic cycle of DNA gyrase involves the transient cleavage of both strands of a DNA segment (the G-gate), the passage of another DNA segment (the T-gate) through this break, and the subsequent resealing of the DNA. This intricate process is powered by the hydrolysis of ATP, which is facilitated by the GyrB subunits.

The Siege: this compound's Multi-pronged Attack

This compound, like other fluoroquinolones, does not simply inhibit the catalytic activity of DNA gyrase; it acts as a "poison," converting the enzyme into a toxic entity that inflicts lethal damage upon the bacterial chromosome. The mechanism can be dissected into several key stages:

-

Formation of the Ternary Complex: this compound does not bind effectively to DNA or DNA gyrase alone. Instead, it intercalates into the DNA at the site of cleavage and binds to the gyrase-DNA complex, forming a stable ternary this compound-gyrase-DNA complex.

-

Stabilization of the Cleavage Complex: The primary mode of action is the stabilization of the transient "cleavage complex," a state in which the GyrA subunits have cleaved the DNA and are covalently attached to the 5' ends of the broken strands. This compound essentially locks the enzyme in this state, preventing the re-ligation of the DNA backbone.

-

Induction of Double-Strand Breaks: The stalled cleavage complexes are formidable roadblocks for the cellular machinery. The collision of replication forks with these complexes leads to the transformation of the transient, enzyme-linked breaks into permanent, lethal double-strand DNA breaks.

-

Inhibition of DNA Supercoiling: By trapping the enzyme in the cleavage complex, this compound effectively inhibits the overall supercoiling activity of DNA gyrase, further disrupting DNA topology and cellular processes.

The binding of fluoroquinolones to the gyrase-DNA complex is facilitated by a non-catalytic magnesium ion, which forms a water-metal ion bridge between the drug and specific amino acid residues in the GyrA subunit, primarily within a region known as the quinolone resistance-determining region (QRDR).

Quantitative Analysis of this compound's Inhibitory Potency

The inhibitory activity of this compound against DNA gyrase and topoisomerase IV is quantified by determining its 50% inhibitory concentration (IC₅₀). This value represents the concentration of the drug required to inhibit 50% of the enzyme's activity in in vitro assays.

| Fluoroquinolone | Organism | Target Enzyme | IC₅₀ (µg/mL) |

| This compound | Streptococcus pneumoniae | DNA Gyrase | 0.5 - 1.0 |

| This compound | Streptococcus pneumoniae | Topoisomerase IV | 0.125 - 0.25 |

| Moxifloxacin | Staphylococcus aureus | DNA Gyrase | 1.0 |

| Moxifloxacin | Staphylococcus aureus | Topoisomerase IV | 0.8 |

| Gemifloxacin | Staphylococcus aureus | DNA Gyrase | 0.31 |

| Gemifloxacin | Staphylococcus aureus | Topoisomerase IV | 0.25 |

| Moxifloxacin | Escherichia coli | DNA Gyrase | Data not available |

| Moxifloxacin | Escherichia coli | Topoisomerase IV | Data not available |

Cellular Response to this compound-Induced DNA Damage: The SOS Pathway

The generation of double-strand breaks by this compound triggers a complex cellular stress response known as the SOS response. This is a crucial bacterial DNA repair system that, while attempting to repair the damage, can also contribute to the development of antibiotic resistance.

The key players in the SOS response are the RecA and LexA proteins. Under normal conditions, the LexA protein acts as a repressor, binding to the operator sequences (SOS boxes) of numerous genes involved in DNA repair and mutagenesis, thereby keeping their expression low. When DNA damage occurs, single-stranded DNA (ssDNA) regions are generated, to which the RecA protein binds, forming a nucleoprotein filament. This activated RecA filament (RecA*) facilitates the autocatalytic cleavage of the LexA repressor. The cleavage of LexA leads to the de-repression of the SOS genes, resulting in the synthesis of proteins that mediate DNA repair, such as DNA polymerases capable of translesion synthesis.

Experimental Protocols for Studying this compound's Mechanism

A thorough investigation of this compound's mechanism of action on DNA gyrase involves a series of well-defined in vitro assays. The following are detailed methodologies for two key experiments.

DNA Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

Purified DNA gyrase (GyrA and GyrB subunits)

-

Relaxed pBR322 plasmid DNA (substrate)

-

5X Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL albumin

-

10 mM ATP solution

-

This compound stock solution (in DMSO or water)

-

Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol

-

Stop Solution/Loading Dye: 50% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol, 10 mM Tris-HCl (pH 8.0)

-

1% Agarose gel in TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

Gel imaging system

Procedure:

-

Reaction Setup: On ice, prepare a master mix containing the 5X assay buffer, relaxed pBR322 DNA, and sterile water. Aliquot the master mix into individual reaction tubes.

-

Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction tubes.

-

Enzyme Addition: Dilute the DNA gyrase in dilution buffer and add it to the reaction tubes to initiate the reaction. The final reaction volume is typically 20-30 µL.

-

Incubation: Incubate the reactions at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding the stop solution/loading dye.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis at a constant voltage until the dye fronts have migrated an adequate distance to separate the supercoiled and relaxed DNA topoisomers.

-

Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of this compound. The IC₅₀ value can be determined by quantifying the band intensities.

DNA Cleavage Assay

This assay is designed to detect the formation of the drug-stabilized cleavage complex, which results in the linearization of the plasmid DNA.

Materials:

-

Purified DNA gyrase (GyrA and GyrB subunits)

-

Supercoiled pBR322 plasmid DNA (substrate)

-

5X Assay Buffer (as described above, but ATP is often omitted for quinolone cleavage assays)

-

This compound stock solution

-

0.2% Sodium Dodecyl Sulfate (SDS)

-

Proteinase K (10 mg/mL)

-

Stop Solution/Loading Dye

-

1% Agarose gel in TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

Gel imaging system

Procedure:

-

Reaction Setup: On ice, prepare a master mix containing the 5X assay buffer, supercoiled pBR322 DNA, and sterile water. Aliquot into reaction tubes.

-

Inhibitor Addition: Add varying concentrations of this compound to the tubes.

-

Enzyme Addition: Add DNA gyrase to initiate the reaction.

-

Incubation: Incubate at 37°C for 30 minutes.

-

Trapping the Cleavage Complex: Add 0.2% SDS to each reaction to denature the enzyme, followed by proteinase K to digest the protein. This traps the cleavage complex, resulting in linearized DNA. Incubate for an additional 15-30 minutes at 37°C.

-

Reaction Termination and Electrophoresis: Add stop solution/loading dye and load the samples onto a 1% agarose gel.

-

Visualization and Analysis: After electrophoresis and staining, visualize the DNA bands. The formation of a linear DNA band, which migrates between the supercoiled and nicked forms, indicates the stabilization of the cleavage complex by this compound. The intensity of the linear band will increase with higher drug concentrations.

Zabofloxacin: A Technical Deep Dive into its Chemical Architecture and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Zabofloxacin, a potent fourth-generation fluoroquinolone antibiotic, has demonstrated significant efficacy against a broad spectrum of bacterial pathogens, including multidrug-resistant strains. This technical guide provides an in-depth exploration of its chemical structure and a detailed overview of its synthesis, tailored for professionals in the field of drug discovery and development.

Chemical Structure and Properties

This compound, known chemically as 1-cyclopropyl-6-fluoro-7-[8-(methoxyimino)-2,6-diazaspiro[1][2]oct-6-yl]-4-oxo-1,4-dihydro[3][4]naphthyridine-3-carboxylic acid, is a fluoronaphthyridone derivative.[3] Its unique chemical architecture, featuring a spiro-amino side chain at the C-7 position, is crucial for its enhanced antibacterial activity and favorable pharmacokinetic profile.

Key identifiers and properties of this compound are summarized in the table below for easy reference.

| Identifier | Value |

| IUPAC Name | 1-cyclopropyl-6-fluoro-7-[(8E)-8-(methoxyimino)-2,6-diazaspiro[3.4]octan-6-yl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid |

| Chemical Formula | C₁₉H₂₀FN₅O₄ |

| Molecular Weight | 401.39 g/mol |

| CAS Number | 219680-11-2 |

| DrugBank ID | DB12479 |

| PubChem CID | 9952872 |

Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases

This compound exerts its bactericidal effects by targeting and inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.

The dual-targeting mechanism of this compound is a key factor in its broad-spectrum activity and its ability to overcome resistance mechanisms that affect other antibiotics. The inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately resulting in cell death.

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound is a complex process that involves the construction of the core naphthyridine ring system followed by the introduction of the characteristic spiro-amino side chain. A key intermediate in this synthesis is 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid.

Synthesis of the Naphthyridine Core

The synthesis of the core structure begins with commercially available starting materials and proceeds through several steps to form the bicyclic naphthyridine ring. A crucial step involves the reaction of an aminopyridine derivative with a diethyl ethoxymethylenemalonate, followed by cyclization to form the pyridone ring. Subsequent reactions introduce the cyclopropyl group at the N-1 position and the fluorine atom at the C-6 position.

Synthesis of the Spiro-amino Side Chain

The synthesis of the 8-(methoxyimino)-2,6-diazaspiro[1][2]octane side chain is a critical and challenging aspect of the overall synthesis. It typically involves the construction of the spirocyclic system through a series of reactions, including the formation of the azetidine and pyrrolidine rings. The methoxyimino group is introduced at a later stage.

Final Coupling Reaction

The final step in the synthesis of this compound involves the nucleophilic aromatic substitution reaction between the 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid intermediate and the 8-(methoxyimino)-2,6-diazaspiro[1][2]octane side chain. This reaction is typically carried out in the presence of a base and a suitable solvent.

Experimental Protocol for a Key Intermediate: 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

The following is a representative experimental protocol for the synthesis of the key naphthyridine intermediate.

Materials:

-

Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

-

Tetrahydrofuran (THF)

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Dissolve ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate in THF.

-

Add concentrated HCl to the solution.

-

Heat the reaction mixture to reflux for 2 hours.

-

Cool the reaction mixture to room temperature.

-

Filter the precipitated solid.

-

Wash the solid with water and then with ethanol.

-

Dry the solid under vacuum to yield the final product.

Quantitative Data:

| Reactant | Amount | Moles |

| Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | 0.1 g | 0.32 mmol |

| Concentrated HCl | 45 µL | 0.7 mmol |

| THF | 5 mL | - |

| Product | Yield | Yield (%) |

| 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | 70 mg | 78% |

This guide provides a foundational understanding of the chemical structure and synthesis of this compound. Further detailed experimental procedures and optimization would be necessary for process development and scale-up. The unique structural features of this compound underscore the ongoing innovation in the field of fluoroquinolone antibiotics, offering promising avenues for combating bacterial infections.

References

- 1. 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. AU2010277947B2 - R-7-(3-aminomethyl-4-methoxyimino-3-methyl-pyrrolidin-1-yl)-1-cyclopropyl- 6-fluoro-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid and L-aspartic acid salt, process for the preparation thereof and pharmaceutical composition comprising the same for antimicrobial - Google Patents [patents.google.com]

- 4. Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Pharmacological Properties of Zabofloxacin Hydrochloride

Executive Summary

This compound (DW-224a) is a novel, broad-spectrum fluoronaphthyridone antibiotic with potent bactericidal activity, particularly against Gram-positive pathogens, including multidrug-resistant strains.[1][2][3] Its dual-targeting mechanism of action, inhibiting both DNA gyrase and topoisomerase IV, contributes to its enhanced efficacy and a lower propensity for resistance development compared to earlier fluoroquinolones.[4][5][6][7] Preclinical and clinical studies have demonstrated its potent in vitro and in vivo activity against key respiratory pathogens such as Streptococcus pneumoniae and its efficacy in treating acute bacterial exacerbation of chronic obstructive pulmonary disease (COPD) and community-acquired pneumonia.[5][8][9] This document provides a comprehensive overview of the pharmacological properties of this compound hydrochloride, including its mechanism of action, antibacterial spectrum, pharmacokinetic and pharmacodynamic profiles, clinical efficacy, and associated experimental methodologies.

Chemical Properties

This compound is a synthetic fluoroquinolone available in two forms: this compound hydrochloride (DW-224a) and this compound aspartate (DW-224aa).[9][10] Both forms have demonstrated bioequivalence.[11]

-

Chemical Name: {1-cyclopropyl-6-fluoro-7-[8-(methoxyimino)-2,6-diazaspiro[5][12]oct-6-yl]-4oxo-1,4-dihydro[4][11]naphthyridine-3-carboxylic acid hydrochloride}[9][10]

-

Molecular Formula: C₁₉H₂₀FN₅O₄·HCl[13]

-

Molecular Weight: 437.85 g/mol [13]

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[6][7][14] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[5][15]

-

Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. This compound binds to the enzyme, preventing the negative supercoiling of DNA, which is essential for the initiation of replication.[15]

-

Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the principal target.[15] By inhibiting this enzyme, this compound interferes with the decatenation of daughter chromosomes following a round of DNA replication, leading to an inability of the bacterial cell to divide.[1]

This dual-targeting mechanism is a key feature of this compound, contributing to its potent activity and making the development of high-level resistance more difficult, as mutations in both target enzymes are typically required.[1][4][9]

Caption: Dual inhibition of DNA gyrase and topoisomerase IV by this compound.

In Vitro Antibacterial Activity

This compound demonstrates potent in vitro activity against a wide range of pathogens, particularly respiratory tract pathogens. Its efficacy is notable against strains resistant to other classes of antibiotics.

Activity against Streptococcus pneumoniae

This compound is highly active against both penicillin-susceptible and penicillin-resistant S. pneumoniae (PRSP), as well as strains resistant to other quinolones.[1][12][16]

| Organism/Resistance Profile | Comparator Agents | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Reference |

| Quinolone-Susceptible S. pneumoniae | This compound | - | 0.03 | - | [1][12] |

| Gemifloxacin | - | 0.03 | - | [1][12] | |

| Moxifloxacin | - | 0.25 | - | [1][12] | |

| Ciprofloxacin | - | 2 | - | [1][12] | |

| Penicillin-Resistant S. pneumoniae | This compound | - | 0.03 | - | [12][16] |

| Quinolone-Resistant S. pneumoniae | This compound | - | 1.0 | 0.06 - 2 | [1] |

| Gemifloxacin | - | 1.0 | 0.06 - 2 | [1] | |

| Moxifloxacin | - | 8.0 | 4 - 8 | [1] | |

| Ciprofloxacin | - | 64.0 | 4 - 64 | [1] | |

| Invasive S. pneumoniae | This compound | 0.015 | 0.025 | 0.025 - 0.125 | [17] |

Activity against Staphylococcus aureus

This compound shows good activity against Methicillin-Resistant Staphylococcus aureus (MRSA), outperforming older fluoroquinolones.

| Organism/Resistance Profile | Comparator Agents | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Reference |

| MRSA (Egyptian Isolates) | This compound | 0.25 | 2.0 | 0.03 - 4 | [18] |

| Moxifloxacin | 0.5 | 8.0 | 0.06 - 16 | [18] | |

| Levofloxacin | 4.0 | 16.0 | 0.125 - >64 | [18] | |

| Ciprofloxacin | 8.0 | 64.0 | 0.125 - >64 | [18] |

In Vivo Efficacy

The potent in vitro activity of this compound translates to significant efficacy in animal models of infection.

Murine Systemic Infection Models

This compound demonstrated the most potent protective effect in mice systemically infected with both PRSP and MRSA strains when compared to other fluoroquinolones.

| Infection Model | Pathogen | Comparator Agents | ED₅₀ (mg/kg) | Reference |

| Systemic Infection | S. pneumoniae (PRSP 1065) | This compound | 0.42 | [1][16] |

| Gemifloxacin | 2.09 | [1][16] | ||

| Moxifloxacin | 18.00 | [1][16] | ||

| Ciprofloxacin | 31.45 | [1][16] | ||

| Systemic Infection | MRSA | This compound | 29.05 | [18][19] |

| Moxifloxacin | 38.69 | [18] | ||

| Levofloxacin | >40 | [18] | ||

| Ciprofloxacin | >40 | [18] |

Murine Respiratory Tract Infection Model

In a pneumococcal pneumonia model, this compound was significantly more effective than moxifloxacin at reducing bacterial counts in the lungs of infected mice.[1][16][20]

Pharmacokinetics

Pharmacokinetic studies were conducted in healthy male volunteers. This compound hydrochloride (DW224a) and this compound aspartate (DW224aa) were found to be bioequivalent.[11]

| Parameter | This compound Hydrochloride (366.7 mg) | This compound Aspartate (366.5 mg) | Reference |

| Cmax (Peak Plasma Concentration) | 1.9 ± 0.5 mg/L (1889.7 ± 493.4 ng/mL) | 2.0 ± 0.3 mg/L (2005.0 ± 341.3 ng/mL) | [11][21] |

| Tmax (Time to Peak Concentration) | 0.5 - 4.0 h | 0.8 - 3.0 h | [21] |

| AUC₀₋₄₈ (Area Under the Curve) | 11.11 ± 2.00 mg·h/L (11,110 ± 2,005.0 ng·h/mL) | 11.72 ± 2.51 mg·h/L (11,719 ± 2,507.5 ng·h/mL) | [1][11] |

| t₁/₂ (Elimination Half-life) | 8.2 ± 1.3 h | ~8.0 ± 1.0 h | [1][21] |

Clinical Efficacy and Safety

This compound has been evaluated in clinical trials for respiratory tract infections, demonstrating non-inferiority to standard-of-care fluoroquinolones.

Acute Bacterial Exacerbation of COPD

A Phase III, multicenter, double-blind, randomized, non-inferiority trial compared a 5-day course of oral this compound (367 mg once daily) with a 7-day course of oral moxifloxacin (400 mg once daily) in patients with moderate exacerbations of COPD.[9]

| Outcome | This compound (n=172) | Moxifloxacin (n=173) | P-value | Reference |

| Overall Clinical Cure Rate | 88.2% | 89.1% | 0.89 | [9] |

Safety and Tolerability

This compound is generally well-tolerated.[9][21] Adverse events reported in a Phase I study were typically mild.[21]

-

Most Frequent Adverse Events: Nausea (7%), hypotension (3%), somnolence (3%), and increased blood phosphokinase (3%).[21]

-

Cardiac Safety: Importantly, prolongation of the QT interval, a known class effect of some fluoroquinolones, was not detected in Phase I trials.[9][21]

Mechanisms of Resistance

Resistance to fluoroquinolones, including this compound, primarily arises from mutations in the genes encoding its target enzymes.[4]

-

Target Site Mutations: The main mechanism involves point mutations in the Quinolone-Resistance Determining Regions (QRDRs) of the gyrA (DNA gyrase) and parC or grlA (topoisomerase IV) genes.[1][15][19] These mutations alter the drug's binding site, reducing its efficacy.[4] High-level resistance to this compound typically requires mutations in both target genes.[1]

-

Efflux Pumps: Overexpression of efflux pumps can reduce intracellular drug concentration. However, studies suggest this compound is a poor substrate for some efflux pumps in S. pneumoniae.[1]

Caption: Resistance via target-site mutations in QRDRs of DNA gyrase/topoisomerase IV.

Key Experimental Protocols

Antimicrobial Susceptibility Testing

-

Methodology: The minimum inhibitory concentrations (MICs) were determined using the twofold agar dilution method as described by the Clinical and Laboratory Standards Institute (CLSI).[1]

-

Protocol:

-

Bacterial strains were cultured for 18 hours in appropriate broth (e.g., Todd-Hewitt Broth for S. pneumoniae).

-

Cultures were diluted to a density of approximately 10⁷ colony-forming units (CFU)/mL.

-

Muller-Hinton agar plates supplemented with 5% defibrinated sheep blood and containing serial twofold dilutions of the antimicrobial agents were prepared.

-

A multi-pin inoculator was used to deliver a final inoculum of 10⁴ CFU per spot onto the agar plates.

-

Plates were incubated at 35-37°C for 18-24 hours.

-

The MIC was defined as the lowest concentration of the drug that completely inhibited visible growth, disregarding a single colony or a faint haze.[1]

-

Time-Kill Analysis

-

Methodology: Time-kill curve studies were performed to assess the bactericidal activity of this compound over time.[1]

-

Protocol:

-

Bacterial strains were grown to logarithmic phase and then diluted in cation-adjusted Mueller-Hinton broth to a starting inoculum of 5 x 10⁵ to 10⁶ CFU/mL.

-

This compound and comparator agents were added at concentrations corresponding to multiples of their MIC (e.g., 0.25x, 1x, 2x, 4x MIC).

-

Cultures were incubated at 37°C.

-

At specified time points (e.g., 0, 2, 4, 6, 24 hours), aliquots were removed, serially diluted, and plated on agar to determine viable CFU counts.

-

Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[1]

-

Murine Systemic Infection Model

-

Methodology: This model evaluates the in vivo efficacy of an antibiotic in protecting mice from a lethal systemic infection.[1]

-

Protocol:

-

Groups of male ICR mice (18-22 g) were used.

-

Mice were challenged via intraperitoneal injection with a bacterial suspension corresponding to 10-100 times the minimal lethal dose.

-

Test compounds (this compound and comparators) were administered orally at various dose levels, typically at 1 and 4 hours post-infection.

-

A control group received only the vehicle.

-

Mortality was observed and recorded for 7 days.

-

The median effective dose (ED₅₀), the dose required to protect 50% of the mice from death, was calculated using the Probit method.[1]

-

Caption: A typical workflow for the preclinical and clinical evaluation of an antibiotic.

Conclusion

This compound hydrochloride is a potent fluoroquinolone antibiotic with a favorable pharmacological profile. Its dual inhibition of bacterial DNA gyrase and topoisomerase IV provides a broad spectrum of activity, especially against key Gram-positive respiratory pathogens like Streptococcus pneumoniae, including resistant phenotypes.[4][12] In vivo data and clinical trials have confirmed its efficacy and safety, positioning it as a valuable therapeutic option for community-acquired respiratory tract infections.[9][16] The comprehensive data summarized herein underscore its potential to address the ongoing challenge of antimicrobial resistance.

References

- 1. mdpi.com [mdpi.com]

- 2. Antibacterial Activity of this compound, a Novel Fluoroquinolone, against Gram-Positive Bacteria -YAKHAK HOEJI [koreascience.kr]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 5. This compound | 219680-11-2 | UIA68011 | Biosynth [biosynth.com]

- 6. frontiersin.org [frontiersin.org]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Delafloxacin, Finafloxacin, and this compound: Novel Fluoroquinolones in the Antibiotic Pipeline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Comparison of pharmacokinetics between new quinolone antibiotics: the this compound hydrochloride capsule and the this compound aspartate tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimicrobial Activity of this compound against Clinically Isolated Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GSRS [precision.fda.gov]

- 14. researchgate.net [researchgate.net]

- 15. Mechanisms of resistance to quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antimicrobial Activity of this compound against Clinically Isolated Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fluoroquinolone resistance of Streptococcus pneumoniae isolates causing invasive disease: special focus on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In Vitro and In Vivo Activity of this compound and Other Fluoroquinolones Against MRSA Isolates from A University Hospital in Egypt - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Vitro and In Vivo Activity of this compound and Other Fluoroquinolones Against MRSA Isolates from A University Hospital in Egypt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Portico [access.portico.org]

Zabofloxacin: A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zabofloxacin (DW-224a) is a fourth-generation fluoroquinolone antibiotic developed by the South Korean company Dong Wha Pharmaceuticals.[1] It exhibits a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, including multi-drug resistant strains. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical, and clinical development of this compound, with a focus on quantitative data, experimental methodologies, and logical workflows.

Discovery and Chemical Profile

This compound, identified by the code DW-224a, was discovered and developed by Dong Wha Pharmaceuticals.[1] It is a fluoronaphthyridone derivative, available in two salt forms: this compound hydrochloride (DW-224a) and this compound aspartate (DW-224aa).[2]

-

IUPAC Name: 1-Cyclopropyl-6-fluoro-7-[(8E)-8-(methoxyimino)-2,6-diazaspiro[3.4]octan-6-yl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

-

Chemical Formula: C₁₉H₂₀FN₅O₄

While the specific details of the initial synthesis pathway are proprietary, its chemical structure has been elucidated and is publicly available.

Mechanism of Action

This compound, like other fluoroquinolones, is a nucleic acid synthesis inhibitor. Its primary targets are two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[4]

This compound exerts its bactericidal effect by forming a ternary complex with the enzyme and bacterial DNA. This stabilizes the enzyme-DNA cleavage complex, which in turn blocks the resealing of the DNA strand.[5] The accumulation of these stalled complexes obstructs the movement of the replication fork, leading to double-strand DNA breaks and ultimately, bacterial cell death.[1][6] In many Gram-positive bacteria, such as Staphylococcus aureus, topoisomerase IV is the preferential target, while DNA gyrase is the primary target in most Gram-negative bacteria.[7][8]

Figure 1: Mechanism of action of this compound.

Preclinical Development

In Vitro Activity

This compound has demonstrated potent in vitro activity against a wide range of pathogens, particularly those responsible for respiratory tract infections.

Table 1: In Vitro Activity of this compound against Streptococcus pneumoniae

| Bacterial Species | Resistance Profile | Comparator Agents | MIC₉₀ (mg/L) | Reference |

| S. pneumoniae | Penicillin-Sensitive (PSSP) | This compound | 0.03 | [9] |

| Gemifloxacin | 0.03 | [9] | ||

| Moxifloxacin | 0.25 | [9] | ||

| Ciprofloxacin | 2 | [9] | ||

| S. pneumoniae | Penicillin-Resistant (PRSP) | This compound | 0.03 | [9] |

| S. pneumoniae | Quinolone-Resistant (QRSP) | This compound | 1 | [9] |

| Gemifloxacin | 1 | [9] |

Table 2: In Vitro Activity of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA)

| Comparator Agent | MIC Range (µg/ml) | MIC₅₀ (µg/ml) | MIC₉₀ (µg/ml) | Susceptibility (%) | Reference |

| This compound | 0.03 – 4 | 0.25 | 2 | 61.2 | [10] |

| Moxifloxacin | - | 0.5 | 8 | - | [10] |

| Levofloxacin | - | 4 | 16 | - | [10] |

| Ciprofloxacin | - | 8 | 64 | - | [10] |

Experimental Protocol: In Vitro Susceptibility Testing

-

Methodology: The minimum inhibitory concentrations (MICs) were determined using the two-fold agar dilution method in accordance with the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[9]

-

Bacterial Strains: Clinical isolates of S. pneumoniae and MRSA were used. For S. pneumoniae, strains were categorized based on their susceptibility to penicillin and ciprofloxacin.[9]

-

Procedure:

-

This compound and comparator antimicrobial agents were prepared and serially diluted.

-

Each dilution was incorporated into Mueller-Hinton agar. For fastidious organisms like S. pneumoniae, the agar was supplemented with 5% defibrinated horse blood.[11]

-

Bacterial suspensions were prepared and standardized to a specific inoculum density (e.g., 5 x 10⁵ CFU/ml).[12]

-

The standardized inocula were applied to the surface of the agar plates containing the various antibiotic concentrations.

-

Plates were incubated under appropriate atmospheric conditions and temperatures.

-

The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth. The MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

-

In Vivo Efficacy and Pharmacokinetics

Animal models have corroborated the potent activity of this compound observed in vitro.

Table 3: In Vivo Efficacy of this compound in Murine Infection Models

| Infection Model | Pathogen | Efficacy Endpoint | This compound Value | Comparator Value(s) | Reference |

| Systemic Infection | Penicillin-Resistant S. pneumoniae | ED₅₀ (mg/kg) | 0.42 | Gemifloxacin: 2.09, Moxifloxacin: 18.00, Ciprofloxacin: 31.45 | [9] |

| Systemic Infection | MRSA | ED₅₀ (mg/kg) | 29.05 | Moxifloxacin: 38.69, Levofloxacin: >40, Ciprofloxacin: >40 | [10] |

| Respiratory Tract Infection | S. pneumoniae | Bacterial Count (lung) | Significantly reduced | Compared to moxifloxacin | [9] |

Experimental Protocol: In Vivo Efficacy in Murine Systemic Infection Model

-

Animal Model: Mice were used for the systemic infection model.[9] In some studies, neutropenic mice are used to better assess the bactericidal activity of the antibiotic without interference from the host immune system.[13]

-

Infection: Mice were intraperitoneally challenged with a lethal inoculum of the target pathogen (e.g., PRSP 1065).[9]

-

Treatment: this compound and comparator agents were administered orally or subcutaneously at various doses at specified time points post-infection.

-

Endpoint: The primary endpoint was the survival of the mice over a defined period (e.g., 7 days).

-

Data Analysis: The median effective dose (ED₅₀), the dose required to protect 50% of the infected animals from death, was calculated using probit analysis.[9]

Experimental Protocol: Pharmacokinetic Study in Rats

A study in rats established a method for quantifying this compound in biological fluids, a critical step for preclinical development.[14]

-

Animal Model: Male Sprague-Dawley rats were used.

-

Drug Administration: this compound was administered intravenously (IV) and orally (PO) at a dose of 20 mg/kg.[14]

-

Sample Collection: Blood, bile, and urine samples were collected at predetermined time points.

-

Analytical Method: Plasma, bile, and urine concentrations of this compound were determined by a validated High-Performance Liquid Chromatography (HPLC) method with fluorescence detection.[14]

-

Sample Preparation: Protein precipitation was used to extract the drug from plasma samples. Bile and urine samples were diluted with a phosphate buffer.

-

Chromatography: Separation was achieved on a C18 reverse-phase column.

-

-

Pharmacokinetic Analysis: Standard non-compartmental analysis was used to determine key pharmacokinetic parameters, including bioavailability and excretion rates. The bioavailability of oral this compound was found to be 27.7%, with approximately 8% excreted into bile and 8% into urine.[14]

Clinical Development

This compound has undergone several clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.

Phase I Clinical Trials

Phase I studies were designed to assess the safety and pharmacokinetic profile of this compound in healthy volunteers.

Table 4: Pharmacokinetic Parameters of Single-Dose Oral this compound in Healthy Male Volunteers

| Formulation (Dose as this compound) | Cₘₐₓ (ng/mL) | AUCₗₐₛₜ (ng·h/mL) | AUCᵢₙf (ng·h/mL) | Tₘₐₓ (h) | t₁/₂ (h) | Reference |

| Hydrochloride Capsule (366.7 mg) | 1889.7 ± 493.4 | 11,110 ± 2,005.0 | 11,287 ± 2,012.6 | 0.5 - 4 | ~8 | [10][15] |

| Aspartate Tablet (366.5 mg) | 2005.0 ± 341.3 | 11,719 ± 2,507.5 | 11,913 ± 2,544.8 | 0.8 - 3 | ~8 | [10][15] |

Experimental Protocol: Phase I Bioequivalence Study (NCT01341249)

-

Study Design: This was a randomized, open-label, single-dose, two-way crossover study.[10]

-

Participants: 29 healthy Korean male volunteers completed the study.[10]

-

Intervention: Participants received a single oral dose of either the this compound hydrochloride 400 mg capsule or the this compound aspartate 488 mg tablet. A washout period separated the two treatment periods.

-

Pharmacokinetic Sampling: Blood samples were collected at predefined intervals post-dosing. Plasma concentrations of this compound were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10]

-

Endpoints: The primary pharmacokinetic parameters were the maximum plasma concentration (Cₘₐₓ), the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUCₗₐₛₜ), and the area under the curve extrapolated to infinity (AUCᵢₙf).[10]

-

Outcome: The two formulations were found to be bioequivalent, with the 90% confidence intervals for the geometric mean ratios of Cₘₐₓ, AUCₗₐₛₜ, and AUCᵢₙf falling within the standard acceptance range of 0.8-1.25. Both formulations were well-tolerated.[10]

Phase II Clinical Trials

A Phase II trial (NCT01081964) was initiated to evaluate the safety and efficacy of this compound in patients with community-acquired pneumonia. However, this trial was terminated, and no results were posted.[15]

Phase III Clinical Trials

A pivotal Phase III trial established the non-inferiority of this compound to another widely used fluoroquinolone for the treatment of acute bacterial exacerbations of chronic obstructive pulmonary disease (AECOPD).

Table 5: Clinical Efficacy in Phase III AECOPD Trial (NCT01658020)

| Analysis Population | Endpoint | This compound (367 mg QD, 5 days) | Moxifloxacin (400 mg QD, 7 days) | Difference (95% CI) | Reference |

| Per-Protocol | Clinical Cure Rate | 86.7% | 86.3% | 0.4% (-7.7% to 8.6%) | [16] |

| Intention-to-Treat | Clinical Cure Rate | 77.1% | 77.3% | -0.2% (-9.0% to 8.8%) | [16] |

| Microbiological | Favorable Response | 67.4% | 79.5% | - | [16] |

Experimental Protocol: Phase III Non-Inferiority AECOPD Trial (NCT01658020)

Figure 2: Workflow of the Phase III AECOPD non-inferiority trial.

-

Study Design: A prospective, multicenter, double-blind, double-dummy, randomized, controlled, parallel-group, Phase III, non-inferiority clinical trial.[2]

-

Participants: 345 patients diagnosed with a moderate acute exacerbation of COPD were enrolled across 31 university hospitals.[16]

-

Intervention:

-

Endpoints:

-

Primary: Clinical cure rate at the Test-of-Cure visit (8-11 days after starting treatment).

-

Secondary: Microbiological response, patient-reported outcomes (measured by EXAcerbations of Chronic Pulmonary Disease Tool-Patient-Reported Outcome and the COPD assessment test scores), and safety.[16]

-

-

Outcome: The study concluded that a 5-day course of oral this compound was not inferior to a 7-day course of oral Moxifloxacin for treating AECOPD. The rates of adverse drug reactions were similar between the two groups (9.7% for this compound vs. 9.6% for Moxifloxacin).[16]

Regulatory Status

-

South Korea: Approved by the Ministry of Food and Drug Safety (MFDS) for the treatment of acute bacterial exacerbation of chronic obstructive pulmonary disease.[15]

-

Other Regions: Approved for clinical use in some Middle-Eastern and North-African countries.[2]

-

United States & Europe: this compound has not been approved by the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). Dong Wha Pharmaceuticals had received FDA approval to conduct a Phase III trial for community-acquired pneumonia.[12]

Conclusion

This compound is a potent fluoroquinolone with a well-defined mechanism of action and demonstrated efficacy against key respiratory pathogens. Preclinical studies highlighted its superior in vitro and in vivo activity compared to other fluoroquinolones, particularly against resistant strains of S. pneumoniae and MRSA. The clinical development program, culminating in a successful Phase III trial, has established its non-inferiority to moxifloxacin for the treatment of AECOPD with a shorter treatment duration. This comprehensive data supports this compound as a valuable therapeutic option in its approved indications. Further clinical investigation may expand its role in treating other infectious diseases.

References

- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Delafloxacin, Finafloxacin, and this compound: Novel Fluoroquinolones in the Antibiotic Pipeline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. khu.elsevierpure.com [khu.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone- Induced Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Activity of this compound against Clinically Isolated Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of pharmacokinetics between new quinolone antibiotics: the this compound hydrochloride capsule and the this compound aspartate tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bsac.org.uk [bsac.org.uk]

- 12. In vitro antimicrobial activity and susceptibility testing of ofloxacin. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Immunocompromised animal models for the study of antibiotic combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. This compound versus moxifloxacin in patients with COPD exacerbation: a multicenter, double-blind, double-dummy, randomized, controlled, Phase III, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Initial In-Vitro Antibacterial Spectrum of Zabofloxacin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in-vitro studies detailing the antibacterial spectrum of Zabofloxacin, a novel fluoroquinolone. The document collates quantitative data, outlines experimental methodologies, and visualizes key processes to offer a detailed resource for the scientific community.

Introduction to this compound

This compound is a broad-spectrum fluoroquinolone antibiotic that has demonstrated potent activity against a range of bacterial pathogens.[1][2] It is particularly noted for its efficacy against Gram-positive bacteria, including drug-resistant strains, and is indicated for the treatment of acute bacterial exacerbation of chronic obstructive pulmonary disease.[1][3] Like other fluoroquinolones, its mechanism of action involves the inhibition of essential bacterial enzymes involved in DNA replication.[4][5]

Mechanism of Action

This compound exerts its bactericidal effects by targeting and inhibiting two critical bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4][5][6] These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination.[4] DNA gyrase introduces negative supercoils into DNA, a necessary step for replication and transcription, while topoisomerase IV is crucial for separating interlinked daughter DNA molecules following replication.[4] By forming a stable complex with these enzymes and DNA, this compound induces double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[4][7] This dual-targeting mechanism is believed to reduce the likelihood of the development of bacterial resistance.[6]

In-Vitro Antibacterial Spectrum

This compound has demonstrated a broad spectrum of in-vitro activity, with particular potency against common respiratory pathogens.[1]

Gram-Positive Aerobes: this compound is highly active against Gram-positive bacteria.[8] It has shown excellent potency against clinical isolates of Streptococcus pneumoniae, including penicillin-sensitive, penicillin-resistant, and quinolone-resistant strains.[3][9] Its activity also extends to Staphylococcus aureus (including some fluoroquinolone-resistant strains), Streptococcus pyogenes, and Enterococcus faecalis.[1][6] However, its activity is reduced against quinolone-resistant S. aureus (QRSA) and vancomycin-resistant Enterococci (VRE).[8]

Gram-Negative Aerobes: The activity of this compound against Gram-negative bacteria is more targeted. It is effective against respiratory pathogens such as Haemophilus influenzae and Moraxella catarrhalis.[1][6] Additionally, it has shown comparable effectiveness to moxifloxacin against Klebsiella pneumoniae.[1] this compound also demonstrates bactericidal effects against Neisseria gonorrhoeae.[1] However, it generally lacks potency against major nosocomial Gram-negative pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii.[1]

Quantitative Antibacterial Activity

The in-vitro potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for this compound against various clinical isolates.

Table 1: In-Vitro Activity of this compound against Gram-Positive Bacteria

| Bacterial Species | Resistance Profile | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Streptococcus pneumoniae | Penicillin-Sensitive (PSSP) | - | 0.03 | [3][9] |

| Streptococcus pneumoniae | Penicillin-Resistant (PRSP) | - | 0.03 | [3][9] |

| Streptococcus pneumoniae | Quinolone-Resistant (QRSP) | - | 1.0 | [3][9] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.25 | 2.0 | [6] |

Table 2: Comparative In-Vitro Activity of this compound and Other Fluoroquinolones against Streptococcus pneumoniae

| Antibiotic | Resistance Profile | MIC₉₀ (µg/mL) | Reference |

| This compound | Quinolone-Susceptible (QSSP) | 0.03 | [9] |

| Gemifloxacin | Quinolone-Susceptible (QSSP) | 0.03 | [9] |

| Moxifloxacin | Quinolone-Susceptible (QSSP) | 0.25 | [9] |

| Ciprofloxacin | Quinolone-Susceptible (QSSP) | 2.0 | [9] |

| This compound | Quinolone-Resistant (QRSP) | 1.0 | [9] |

| Gemifloxacin | Quinolone-Resistant (QRSP) | 1.0 | [9] |

| Moxifloxacin | Quinolone-Resistant (QRSP) | 8.0 | [9] |

| Ciprofloxacin | Quinolone-Resistant (QRSP) | 64.0 | [9] |

Table 3: Comparative In-Vitro Activity of this compound and Other Fluoroquinolones against MRSA

| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| This compound | 0.25 | 2.0 | [6] |

| Moxifloxacin | 0.5 | 8.0 | [6] |

| Levofloxacin | 4.0 | 16.0 | [6] |

| Ciprofloxacin | 8.0 | 64.0 | [6] |

Detailed Experimental Protocols

The determination of this compound's in-vitro activity relies on standardized and reproducible experimental protocols, primarily focused on assessing the Minimum Inhibitory Concentration (MIC).

The broth microdilution method is a common technique used to determine the MIC of an antimicrobial agent.[6] This method involves challenging a standardized bacterial inoculum with serial dilutions of the antibiotic in a liquid growth medium.

Protocol:

-

Preparation of Antibiotic Dilutions: A stock solution of this compound is prepared and serially diluted (typically two-fold) in a cation-adjusted Mueller-Hinton broth (CAMHB) within the wells of a 96-well microtiter plate.[6][10]

-

Inoculum Preparation: Bacterial isolates are cultured overnight and then diluted to achieve a standardized final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.[6]

-

Incubation: The inoculated plates are incubated at 35°C for 18-20 hours under appropriate atmospheric conditions.[6][10]

-

MIC Determination: Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth.[6][10]

-

Controls: Each assay includes a growth control (broth and inoculum without antibiotic) and a sterility control (broth only) to ensure the validity of the results.[10]

The agar dilution method is another standard procedure for MIC testing, as described by the Clinical and Laboratory Standards Institute (CLSI).[9]

Protocol:

-

Preparation of Agar Plates: Two-fold serial dilutions of this compound are incorporated into molten Mueller-Hinton agar. The agar is then poured into sterile petri dishes and allowed to solidify.[9]

-

Inoculum Preparation: Test strains are grown overnight in a suitable broth, such as Todd-Hewitt broth, and then diluted to a density of 10⁷ CFU/mL.[9]

-

Inoculation: A standardized volume of each bacterial suspension is spot-inoculated onto the surface of the agar plates containing different concentrations of the antibiotic.

-

Incubation: Plates are incubated for 18-24 hours at 37°C.[9]

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacteria at the inoculation spot.[9]

Time-kill studies are performed to assess the bactericidal activity of an antibiotic over time.

Protocol:

-

Preparation: Bacterial cultures are grown to a specific density (e.g., 10⁵ to 10⁶ CFU/mL) in a suitable broth.[6]

-

Antibiotic Addition: this compound is added to the cultures at concentrations corresponding to multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).[6]

-

Sampling and Plating: Aliquots are removed from each culture at various time points (e.g., 0, 3, 6, and 24 hours), serially diluted, and plated on antibiotic-free agar.[6]

-

Incubation and Counting: The plates are incubated, and the number of viable colonies is counted to determine the CFU/mL at each time point.

-

Analysis: The results are plotted as log₁₀ CFU/mL versus time to visualize the rate of bacterial killing. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal. Time-kill curve analysis has revealed a rapid bactericidal activity for this compound, often observed within 6 hours of incubation.[6]

Conclusion

Initial in-vitro studies have established this compound as a potent fluoroquinolone with a broad antibacterial spectrum, particularly against Gram-positive pathogens responsible for respiratory tract infections. Its dual-targeting mechanism of action and strong bactericidal activity, as demonstrated by low MIC values and rapid time-kill kinetics, underscore its potential as a valuable therapeutic agent. Further research and clinical investigations are essential to fully delineate its role in managing bacterial infections.

References

- 1. Delafloxacin, Finafloxacin, and this compound: Novel Fluoroquinolones in the Antibiotic Pipeline [mdpi.com]

- 2. Delafloxacin, Finafloxacin, and this compound: Novel Fluoroquinolones in the Antibiotic Pipeline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 5. Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, this compound and nemonoxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro and In Vivo Activity of this compound and Other Fluoroquinolones Against MRSA Isolates from A University Hospital in Egypt - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibacterial Activity of this compound, a Novel Fluoroquinolone, against Gram-Positive Bacteria -YAKHAK HOEJI [koreascience.kr]

- 9. Antimicrobial Activity of this compound against Clinically Isolated Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Zabofloxacin's Antibacterial Spectrum: A Technical Guide to its In Vitro and In Vivo Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zabofloxacin (DW-224a) is a novel fluoroquinolone antibiotic characterized by its potent and broad-spectrum activity against a range of bacterial pathogens.[1] This technical guide provides an in-depth analysis of this compound's efficacy against both Gram-positive and Gram-negative bacteria, with a focus on quantitative data, detailed experimental methodologies, and its mechanism of action. This compound has demonstrated particular potency against respiratory pathogens, including drug-resistant strains, positioning it as a significant agent in the treatment of community-acquired respiratory tract infections.[2][3]

Mechanism of Action

This compound exerts its bactericidal effects by targeting essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[4][5] By forming a stable complex with the enzyme and DNA, this compound inhibits the re-ligation of cleaved DNA strands, leading to double-strand breaks.[4] This disruption of DNA replication, repair, and recombination processes ultimately results in bacterial cell death.[4] A key feature of this compound is its dual-targeting mechanism, which is believed to contribute to its high potency and potentially lower the propensity for resistance development.[6]

In Vitro Activity: Gram-Positive Bacteria

This compound demonstrates exceptional in vitro activity against a wide array of Gram-positive pathogens, including clinically significant species such as Streptococcus pneumoniae and Staphylococcus aureus.

Streptococcus pneumoniae

Studies have consistently shown that this compound is highly potent against S. pneumoniae, including strains resistant to penicillin and other quinolones.[3][7] Its minimum inhibitory concentration (MIC) values are generally lower than those of other fluoroquinolones.

| Organism | Resistance Profile | No. of Isolates | This compound MIC90 (mg/L) | Comparator MIC90 (mg/L) | Reference |

| S. pneumoniae | Penicillin-Susceptible (PSSP) | - | 0.03 | Gemifloxacin: 0.03, Moxifloxacin: 0.25, Ciprofloxacin: 2 | [3][7] |

| S. pneumoniae | Penicillin-Resistant (PRSP) | - | 0.03 | - | [3][7] |

| S. pneumoniae | Quinolone-Susceptible (QSSP) | 84 | 0.03 | Gemifloxacin: 0.03, Moxifloxacin: 0.25, Sparfloxacin: 0.5, Ciprofloxacin: 2 | [7] |

| S. pneumoniae | Quinolone-Resistant (QRSP) | 22 | 1.0 | Gemifloxacin: 1.0, Moxifloxacin: 8.0, Ciprofloxacin: 64.0 | [7] |

Staphylococcus aureus

This compound is also effective against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) isolates. Its activity against MRSA is a notable advantage over some older fluoroquinolones.

| Organism | Resistance Profile | No. of Isolates | This compound MIC50 (µg/ml) | This compound MIC90 (µg/ml) | Comparator MIC90 (µg/ml) | Reference |

| S. aureus | Methicillin-Resistant (MRSA) | 116 | 0.25 | 2 | Moxifloxacin: 8, Levofloxacin: 16, Ciprofloxacin: 64 | [6] |

In Vitro Activity: Gram-Negative Bacteria

While this compound's primary strength lies in its activity against Gram-positive organisms, it also exhibits efficacy against key Gram-negative respiratory pathogens.[8] However, its potency against major nosocomial Gram-negative pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii is limited.[2]

| Organism | No. of Isolates | This compound MIC Range (mg/L) | This compound MIC90 (mg/L) | Comparator MIC90 (mg/L) | Reference |

| Haemophilus influenzae | - | - | - | - | [2] |

| Moraxella catarrhalis | - | - | - | - | [2] |

| Klebsiella pneumoniae | - | - | - | Moxifloxacin: (equally effective) | [2] |

Note: Specific MIC values for H. influenzae and M. catarrhalis were not detailed in the provided search results, though this compound is reported to be effective against them.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values presented in this guide are primarily determined using the agar dilution or broth microdilution methods as standardized by the Clinical and Laboratory Standards Institute (CLSI).[3]

Agar Dilution Method:

-

Two-fold serial dilutions of this compound are incorporated into molten Mueller-Hinton agar.

-

The agar is poured into petri dishes and allowed to solidify.

-

Standardized bacterial suspensions (approximately 104 CFU per spot) are inoculated onto the surface of the agar plates.

-

Plates are incubated at 37°C for 18-24 hours.

-

The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[3]

Broth Microdilution Method:

-

Serial dilutions of this compound are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

-

The microtiter plate is incubated at 37°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of the antibiotic with no visible turbidity.[6]

Time-Kill Assays

Time-kill assays are performed to assess the bactericidal activity of this compound over time.

-

Standardized bacterial suspensions (approximately 5 x 105 to 5 x 106 CFU/mL) are prepared in a suitable broth medium.

-

This compound is added at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).

-

The cultures are incubated at 37°C with shaking.

-

Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).

-

Serial dilutions of the aliquots are plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

-

A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[3][6]

In Vivo Efficacy

This compound has demonstrated potent in vivo activity in murine models of systemic and respiratory tract infections, often surpassing the efficacy of comparator fluoroquinolones.[3][7]

Systemic Infection Model (Mouse)

| Organism (Strain) | This compound ED50 (mg/kg) | Comparator ED50 (mg/kg) | Reference |

| S. pneumoniae 1065 (PRSP) | 0.42 | Gemifloxacin: 2.09, Moxifloxacin: 18.00, Ciprofloxacin: 31.45 | [3] |

| S. aureus (MRSA) | 29.05 | Moxifloxacin: 38.69, Levofloxacin: >40, Ciprofloxacin: >40 | [6] |

ED50 (Median Effective Dose): The dose required to protect 50% of the infected mice from death.

Respiratory Tract Infection Model (Mouse)

In a murine model of pneumonia caused by penicillin-resistant S. pneumoniae (PRSP), this compound significantly reduced the bacterial load in the lungs compared to moxifloxacin.[3][7] This highlights its potential for treating respiratory infections caused by resistant Gram-positive pathogens.

Conclusion

This compound exhibits potent in vitro and in vivo antibacterial activity, particularly against Gram-positive pathogens such as Streptococcus pneumoniae and Staphylococcus aureus, including drug-resistant phenotypes. Its efficacy extends to key Gram-negative respiratory pathogens. The dual-targeting mechanism of action against DNA gyrase and topoisomerase IV underscores its robust bactericidal effect. The comprehensive data presented in this guide, from MIC values to in vivo efficacy models, supports the continued investigation and clinical utility of this compound as a valuable therapeutic option for bacterial infections, especially in the context of rising antibiotic resistance.

References

- 1. Antibacterial Activity of this compound, a Novel Fluoroquinolone, against Gram-Positive Bacteria -YAKHAK HOEJI [koreascience.kr]

- 2. mdpi.com [mdpi.com]

- 3. Antimicrobial Activity of this compound against Clinically Isolated Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. In Vitro and In Vivo Activity of this compound and Other Fluoroquinolones Against MRSA Isolates from A University Hospital in Egypt - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound for chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Zabofloxacin: A Technical Guide to Early-Stage Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research findings on the pharmacokinetics (PK) and pharmacodynamics (PD) of Zabofloxacin, a novel fluoroquinolone antibiotic. The information presented herein is intended to serve as a foundational resource for professionals in the fields of pharmacology, microbiology, and drug development.

Introduction

This compound is a broad-spectrum fluoroquinolone, available as this compound hydrochloride (DW-224a) and this compound aspartate (DW-224aa), that has demonstrated potent activity against a range of bacterial pathogens.[1] Early research has focused on characterizing its absorption, distribution, metabolism, and excretion (ADME) profiles, as well as its in vitro and in vivo efficacy against clinically relevant bacteria.

Pharmacodynamics

The pharmacodynamic properties of an antimicrobial agent describe its interaction with the target pathogen and the resulting effect on bacterial growth or death.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][3] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[2][3] By forming a stable complex with the enzyme-DNA intermediate, this compound induces double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[2] This dual-targeting mechanism contributes to its potent activity and may reduce the likelihood of resistance development.[3]

In Vitro Activity

The in vitro potency of this compound has been evaluated against a variety of bacterial isolates, with Minimum Inhibitory Concentration (MIC) values serving as a key metric. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[4]

Table 1: In Vitro Activity of this compound (MIC90 in mg/L)

| Organism | This compound | Ciprofloxacin | Moxifloxacin | Gemifloxacin |

| Quinolone-Susceptible S. pneumoniae (QSSP) | 0.03[5] | 2[5] | 0.25[5] | 0.03[5] |

| Penicillin-Resistant S. pneumoniae (PRSP) | 0.03[5] | - | - | - |

| Quinolone-Resistant S. pneumoniae (QRSP) | 1.0[5] | 64.0[5] | 8.0[5] | 1.0[5] |

| Methicillin-Resistant S. aureus (MRSA) | 2.0[6] | 64.0[6] | 8.0[6] | - |

MIC90: The concentration at which 90% of isolates are inhibited.

In Vivo Efficacy

Preclinical in vivo studies in murine models have been conducted to assess the efficacy of this compound in treating systemic and respiratory tract infections.

Table 2: In Vivo Efficacy of this compound in Murine Infection Models

| Infection Model | Pathogen | Parameter | This compound | Moxifloxacin | Ciprofloxacin | Gemifloxacin |

| Systemic Infection | PRSP 1065 | ED50 (mg/kg) | 0.42[5] | 18.00[5] | 31.45[5] | 2.09[5] |

| Systemic Infection | MRSA | ED50 (mg/kg) | 29.05[6] | 38.69[6] | >40[6] | - |

| Respiratory Tract Infection | PRSP 1065 | Lung Bacterial Count (log10 CFU/mL) | Significantly lower than moxifloxacin[5] | - | - | - |

ED50: The median effective dose required to protect 50% of the animals.

Pharmacokinetics

Pharmacokinetics describes the time course of a drug's absorption, distribution, metabolism, and excretion.

Preclinical Pharmacokinetics (Rats)

Early pharmacokinetic studies in rats provided initial insights into the ADME properties of this compound.

Table 3: Pharmacokinetic Parameters of this compound in Rats (20 mg/kg dose)

| Parameter | Value |

| Bioavailability (Oral) | 27.7%[7][][9] |

| Biliary Excretion (Oral) | ~8%[7][][9] |

| Urinary Excretion (Oral) | ~8%[7][][9] |

Clinical Pharmacokinetics (Humans)

Phase 1 clinical trials in healthy male volunteers have characterized the pharmacokinetic profile of oral this compound.

Table 4: Single-Dose Pharmacokinetic Parameters of this compound in Healthy Male Volunteers

| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUClast (ng·h/mL) | AUCinf (ng·h/mL) |

| This compound Hydrochloride (capsule) | 366.7 mg | 1889.7 ± 493.4[10] | 0.5 - 4[1][11] | 8 ± 1[1][11] | 11,110 ± 2,005.0[10] | 11,287 ± 2,012.6[10] |

| This compound Aspartate (tablet) | 366.5 mg | 2005.0 ± 341.3[10] | 0.8 - 3[1][11] | 8 ± 1[1][11] | 11,719 ± 2,507.5[10] | 11,913 ± 2,544.8[10] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t1/2: Half-life; AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of this compound is primarily assessed by determining its MIC against various bacterial strains. The broth microdilution method is a standard procedure.

Murine Systemic Infection Model

This model is used to evaluate the in vivo efficacy of this compound in a systemic infection.

High-Performance Liquid Chromatography (HPLC) for Pharmacokinetic Analysis

The concentration of this compound in biological matrices (plasma, urine, bile) is quantified using a validated HPLC method.

Conclusion

Early research on this compound has established its potent in vitro and in vivo activity against key respiratory and drug-resistant pathogens. Its pharmacokinetic profile in humans suggests that it is well-absorbed orally with a half-life that supports once-daily dosing. These foundational data have been instrumental in guiding the further clinical development of this compound for the treatment of bacterial infections. This technical guide provides a consolidated resource for researchers and developers to understand the core pharmacokinetic and pharmacodynamic characteristics of this promising fluoroquinolone.

References

- 1. Fluorescence detection of this compound, a novel fluoroquinolone antibiotic, in plasma, bile, and urine by HPLC: the first oral and intravenous applications in a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorescence Detection of this compound, a Novel Fluoroquinolone Antibiotic, in Plasma, Bile, and Urine by HPLC: The First Oral and Intravenous Applications in a Pharmacokinetic Study in Rats | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]

- 3. researchgate.net [researchgate.net]

- 4. A new time-kill method of assessing the relative efficacy of antimicrobial agents alone and in combination developed using a representative beta-lactam, aminoglycoside and fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. In Vitro and In Vivo Activity of this compound and Other Fluoroquinolones Against MRSA Isolates from A University Hospital in Egypt - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 9. 微生物死滅曲線 [sigmaaldrich.com]

- 10. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 11. mdpi.com [mdpi.com]

A Technical Guide to the Mode of Action of Zabofloxacin on Topoisomerase IV

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanism by which zabofloxacin, a fourth-generation fluoroquinolone, exerts its antibacterial effects through the inhibition of bacterial topoisomerase IV. It includes a summary of quantitative inhibitory data, detailed experimental protocols for key assays, and visualizations of the core mechanism and associated experimental workflows.

Introduction to this compound and Topoisomerase IV

This compound is a potent, broad-spectrum fluoroquinolone antibiotic.[1][2] Its primary mode of action involves the dual inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][3] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[1] this compound demonstrates enhanced potency, particularly against Gram-positive pathogens such as Streptococcus pneumoniae, where topoisomerase IV is often the primary target.[1][3][4]

Topoisomerase IV is a heterotetrameric enzyme (ParC₂ParE₂) responsible for the separation, or decatenation, of interlinked daughter DNA molecules following DNA replication.[1][3] By inhibiting this crucial step, this compound effectively halts cell division, leading to bacterial cell death.[1]

Core Mechanism of Topoisomerase IV Inhibition

The bactericidal activity of this compound, like other fluoroquinolones, stems from its function as a "topoisomerase poison" rather than a simple catalytic inhibitor.[5] The mechanism involves several key steps:

-

Binding to the Enzyme-DNA Complex: this compound does not bind to the enzyme or DNA alone but rather to the transient, covalent complex formed between topoisomerase IV and the bacterial chromosome.[3]

-

Stabilization of the Cleavage Complex: Topoisomerase IV functions by creating a temporary double-strand break in one DNA segment to pass another through it.[3] this compound intercalates into the cleaved DNA at this break and stabilizes this "cleavage complex".[1][6][7]

-

Inhibition of DNA Re-ligation: By stabilizing the complex, the drug prevents the subsequent re-ligation of the broken DNA strands.[1][8]

-

Formation of Lethal Double-Strand Breaks: The stalled cleavage complexes act as physical barriers to the progression of replication forks.[3] The collision of the replication machinery with these complexes converts the transient breaks into permanent, lethal double-strand DNA breaks.[1][3]

-

Induction of the SOS Response and Cell Death: The accumulation of DNA damage triggers the bacterial SOS response for DNA repair.[3][5] However, overwhelming damage ultimately leads to the cessation of cell division and programmed cell death.[1][5]

This process is visualized in the signaling pathway diagram below.

Quantitative Data: In Vitro Activity

This compound's high potency against key pathogens, particularly drug-resistant Streptococcus pneumoniae, has been demonstrated in numerous studies. The minimum inhibitory concentration (MIC) is a standard measure of antibacterial efficacy.

| Organism | Resistance Profile | This compound MIC₉₀ (mg/L) | Gemifloxacin MIC₉₀ (mg/L) | Moxifloxacin MIC₉₀ (mg/L) | Ciprofloxacin MIC₉₀ (mg/L) | Reference |

| S. pneumoniae | Penicillin-Susceptible (PSSP) | 0.03 | 0.03 | 0.25 | 2 | [4] |

| S. pneumoniae | Penicillin-Resistant (PRSP) | 0.03 | - | - | - | [4] |

| S. pneumoniae | Quinolone-Resistant (QRSP) | 1 | 1 | >32 | >32 | [4][9] |

MIC₉₀: The concentration required to inhibit the growth of 90% of isolates.

Experimental Protocols

The inhibitory activity of this compound on topoisomerase IV is primarily assessed using two key in vitro assays: the DNA decatenation assay and the DNA cleavage assay.

DNA Decatenation Assay

This assay measures the primary catalytic function of topoisomerase IV.[10][11]

-

Principle: Topoisomerase IV unlinks the interlocked DNA minicircles of a high-molecular-weight network known as kinetoplast DNA (kDNA).[12][13] The large kDNA network cannot enter an agarose gel, but the released, decatenated minicircles migrate as a distinct band. An inhibitor like this compound will prevent this release, resulting in a diminished minicircle band.[11] The IC₅₀ is the drug concentration that reduces the decatenated product by 50%.[11]

-

Detailed Methodology:

-

Reaction Mixture Preparation: On ice, prepare a master mix for the required number of reactions. For a final volume of 30 µL, combine:

-

6 µL of 5X Topo IV Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 350 mM potassium glutamate, 5 mM MgCl₂, 5 mM DTT, 1.5 mM ATP, 50 µg/mL albumin).[12]

-

2 µL of kDNA substrate (e.g., 100 ng/µL).[12]

-

Variable volume of sterile water.

-

Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO) to various final concentrations.

-

Control reactions should contain the solvent alone.

-

-

Enzyme Addition: Add a pre-determined amount of purified Topoisomerase IV enzyme (e.g., 1 Unit) to each reaction tube, except for the no-enzyme control. One unit is typically defined as the amount of enzyme required to fully decatenate a specific amount of kDNA in a set time.[14]

-

Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.[12][13]

-

Reaction Termination: Stop the reaction by adding 30 µL of a stop solution containing Chloroform/Isoamyl alcohol (24:1) and a loading buffer (e.g., GSTEB: 40% Glycerol, 100 mM Tris-HCl pH 8, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue).[12][13]

-

Analysis: Vortex briefly, centrifuge, and load the aqueous (upper) phase onto a 1% agarose gel.[13] Perform electrophoresis (e.g., 85V for 2 hours).[13]

-

Visualization: Stain the gel with ethidium bromide (1 µg/mL), destain with water, and visualize the DNA bands using a UV transilluminator.[12] The intensity of the decatenated minicircle band is quantified to determine the extent of inhibition.

-

DNA Cleavage Assay

This assay is crucial for confirming the mechanism of topoisomerase poisons.[15]

-